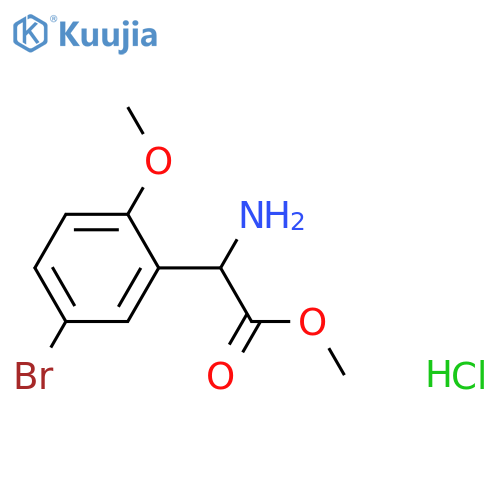

Cas no 1351581-47-9 (methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride)

1351581-47-9 structure

商品名:methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride

CAS番号:1351581-47-9

MF:C10H13BrClNO3

メガワット:310.57212138176

MDL:MFCD16661104

CID:4586523

PubChem ID:71779079

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride 化学的及び物理的性質

名前と識別子

-

- Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride

- methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride

-

- MDL: MFCD16661104

- インチ: 1S/C10H12BrNO3.ClH/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H

- InChIKey: QFDZORURSQYRPB-UHFFFAOYSA-N

- ほほえんだ: C1(=CC(Br)=CC=C1OC)C(N)C(OC)=O.Cl

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-0611-10g |

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |

1351581-47-9 | 95% | 10g |

$3475.0 | 2023-09-06 | |

| Enamine | EN300-237455-0.05g |

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |

1351581-47-9 | 95% | 0.05g |

$707.0 | 2024-06-19 | |

| A2B Chem LLC | AV80781-1mg |

Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride |

1351581-47-9 | 95% | 1mg |

$245.00 | 2024-04-20 | |

| A2B Chem LLC | AV80781-5mg |

Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride |

1351581-47-9 | 95% | 5mg |

$272.00 | 2024-04-20 | |

| A2B Chem LLC | AV80781-10mg |

Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride |

1351581-47-9 | 95% | 10mg |

$291.00 | 2024-04-20 | |

| Enamine | EN300-237455-5.0g |

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |

1351581-47-9 | 95% | 5.0g |

$2443.0 | 2024-06-19 | |

| Enamine | EN300-237455-0.1g |

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |

1351581-47-9 | 95% | 0.1g |

$741.0 | 2024-06-19 | |

| Enamine | EN300-237455-10.0g |

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |

1351581-47-9 | 95% | 10.0g |

$3622.0 | 2024-06-19 | |

| Life Chemicals | F2147-0611-5g |

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |

1351581-47-9 | 95% | 5g |

$2433.0 | 2023-09-06 | |

| Life Chemicals | F2147-0611-0.5g |

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |

1351581-47-9 | 95% | 0.5g |

$590.0 | 2023-09-06 |

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1351581-47-9 (methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量